Nafarelin acetate Nafarelin acetate Nafarelin Acetate is the acetate salt form of nafarelin, a modified synthetic porcine luteinizing hormone (LH)-releasing hormone peptide analog, with gonadotropin-releasing hormone (GnRH) agonist activity. Upon nasal inhalation, nafarelin acetate binds to the GnRH receptor. This initially results in the release of the gonadotropins, follicle-stimulating hormone (FSH) and LH, from the pituitary gland; however, prolonged stimulation of the GnRH receptor desensitizes the receptor, which leads to decreased secretion of FSH and LH. In females, the inhibition of gonadotropin secretion causes hypogonadotropic hypogonadism leading to decreased production of estrogen and progesterone and anovulation. In males, the inhibition of LH secretion prevents the production and release of testosterone from Leydig cells in the testes and causes a significant decline in testosterone production that is near the levels seen following castration.
A potent synthetic agonist of GONADOTROPIN-RELEASING HORMONE with 3-(2-naphthyl)-D-alanine substitution at residue 6. Nafarelin has been used in the treatments of central PRECOCIOUS PUBERTY and ENDOMETRIOSIS.
Brand Name: Vulcanchem
CAS No.: 86220-42-0
VCID: VC0009483
InChI: InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1
SMILES: CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O
Molecular Formula: C68H89N17O16
Molecular Weight: 1400.5 g/mol

Nafarelin acetate

CAS No.: 86220-42-0

Main Products

VCID: VC0009483

Molecular Formula: C68H89N17O16

Molecular Weight: 1400.5 g/mol

Nafarelin acetate - 86220-42-0

CAS No. 86220-42-0
Product Name Nafarelin acetate
Molecular Formula C68H89N17O16
Molecular Weight 1400.5 g/mol
IUPAC Name acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate
Standard InChI InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1
Standard InChIKey FSBTYDWUUWLHBD-UDXTWCDOSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O
SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O
Canonical SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O
Description Nafarelin Acetate is the acetate salt form of nafarelin, a modified synthetic porcine luteinizing hormone (LH)-releasing hormone peptide analog, with gonadotropin-releasing hormone (GnRH) agonist activity. Upon nasal inhalation, nafarelin acetate binds to the GnRH receptor. This initially results in the release of the gonadotropins, follicle-stimulating hormone (FSH) and LH, from the pituitary gland; however, prolonged stimulation of the GnRH receptor desensitizes the receptor, which leads to decreased secretion of FSH and LH. In females, the inhibition of gonadotropin secretion causes hypogonadotropic hypogonadism leading to decreased production of estrogen and progesterone and anovulation. In males, the inhibition of LH secretion prevents the production and release of testosterone from Leydig cells in the testes and causes a significant decline in testosterone production that is near the levels seen following castration.
A potent synthetic agonist of GONADOTROPIN-RELEASING HORMONE with 3-(2-naphthyl)-D-alanine substitution at residue 6. Nafarelin has been used in the treatments of central PRECOCIOUS PUBERTY and ENDOMETRIOSIS.
Related CAS 76932-56-4 (Parent)
Sequence XHWSYXLRPG
Synonyms 5-OXO-L-PROLYL-L-HISTIDYL-L-TRYPTOPHYL-L-SERYL-L-TYROSYL-3-(2-NAPHTHYL)-D-ALANYL-L-LEUCYL-L-ARGINYL-L-PROLYLGLYCINAMIDE ACETATE HYDRATE;NAFARELIN ACETATE;NAFARELIN ACETATE HYDRATE;5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-(2-naphthyl
Reference 1: Alizadeh B, Bahari Javan N, Akbari Javar H, Khoshayand MR, Dorkoosh F.
Prolonged injectable formulation of Nafarelin using in situ gel combination
delivery system. Pharm Dev Technol. 2017 May 5:1-13. doi:
10.1080/10837450.2017.1321662. [Epub ahead of print] PubMed PMID: 28430010.


2: Bar-Hava I, Mizrachi Y, Karfunkel-Doron D, Omer Y, Sheena L, Carmon N,
Ben-David G. Intranasal gonadotropin-releasing hormone agonist (GnRHa) for
luteal-phase support following GnRHa triggering, a novel approach to avoid
ovarian hyperstimulation syndrome in high responders. Fertil Steril. 2016
Aug;106(2):330-3. doi: 10.1016/j.fertnstert.2016.04.004. Epub 2016 Apr 22. PubMed
PMID: 27114332.


3: Lahav-Baratz S, Koifman M, Sabo E, Auslender R, Dirnfeld M. p27 and its
ubiquitin ligase Skp2 expression in endometrium of IVF patients with repeated
hormonal stimulation. Reprod Biomed Online. 2016 Mar;32(3):308-15. doi:
10.1016/j.rbmo.2015.11.022. Epub 2015 Dec 30. PubMed PMID: 26795496.


4: Bissell DM, Wang B, Lai J. Hereditary Coproporphyria. 2012 Dec 13 [updated
2015 Jul 1]. In: Pagon RA, Adam MP, Ardinger HH, Wallace SE, Amemiya A, Bean LJH,
Bird TD, Ledbetter N, Mefford HC, Smith RJH, Stephens K, editors. GeneReviews®
[Internet]. Seattle (WA): University of Washington, Seattle; 1993-2017. Available
from http://www.ncbi.nlm.nih.gov/books/NBK114807/
PubMed PMID: 23236641.
PubChem Compound 25079425
Last Modified Nov 11 2021
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